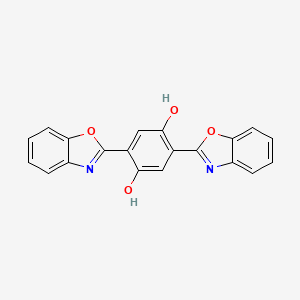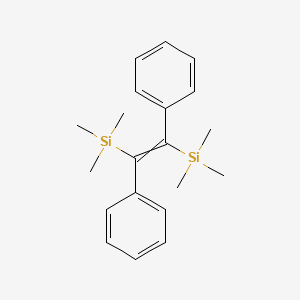
Agn-PC-0jsska
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Agn-PC-0jsska is a compound that has garnered significant attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Agn-PC-0jsska involves several synthetic routes. One common method is the wet chemical method, which includes the reduction of silver salts in the presence of stabilizing agents. This method is preferred due to its simplicity and efficiency. Another method is the polyol process, which involves the reduction of silver nitrate in a polyol medium at elevated temperatures. This method is known for producing high-purity this compound with controlled particle sizes .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reduction processes. These processes are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for various applications. The use of advanced reactors and continuous flow systems has further enhanced the efficiency of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: Agn-PC-0jsska undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive nature and its ability to interact with various reagents.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrochloric acid, nitric acid, and sodium hydroxide. The conditions for these reactions vary depending on the desired outcome. For instance, oxidation reactions typically require an oxidizing agent and elevated temperatures, while reduction reactions may involve reducing agents such as hydrogen gas or sodium borohydride .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, the reaction with hydrochloric acid produces silver chloride and nitric acid, while reduction reactions can yield metallic silver and other by-products .
Applications De Recherche Scientifique
Agn-PC-0jsska has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its high reactivity and stability. In biology, it has been studied for its antimicrobial properties, making it a potential candidate for use in medical treatments and disinfectants. In medicine, this compound is being explored for its potential in drug delivery systems and as a component in diagnostic tools. In industry, it is used in the production of conductive materials and as a component in electronic devices .
Mécanisme D'action
The mechanism of action of Agn-PC-0jsska involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by binding to specific proteins and enzymes, thereby altering their activity. This can lead to various physiological responses, such as antimicrobial activity or enhanced drug delivery. The molecular targets of this compound include cell membranes, where it disrupts the integrity of the membrane, leading to cell death .
Comparaison Avec Des Composés Similaires
Agn-PC-0jsska is unique in its combination of stability and reactivity, which sets it apart from other similar compounds. Some similar compounds include silver nitrate and silver chloride, both of which have their own unique properties and applications. this compound’s ability to undergo a wide range of chemical reactions and its potential for use in various scientific fields make it a particularly valuable compound .
Propriétés
Numéro CAS |
24894-87-9 |
|---|---|
Formule moléculaire |
C20H28Si2 |
Poids moléculaire |
324.6 g/mol |
Nom IUPAC |
(1,2-diphenyl-2-trimethylsilylethenyl)-trimethylsilane |
InChI |
InChI=1S/C20H28Si2/c1-21(2,3)19(17-13-9-7-10-14-17)20(22(4,5)6)18-15-11-8-12-16-18/h7-16H,1-6H3 |
Clé InChI |
IKIULEPYNOIRSB-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(=C(C1=CC=CC=C1)[Si](C)(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


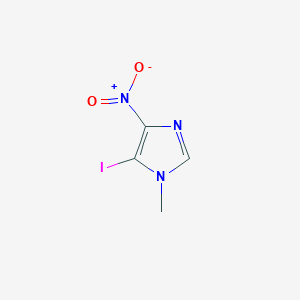
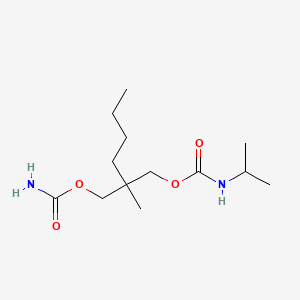
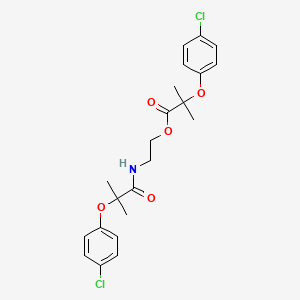
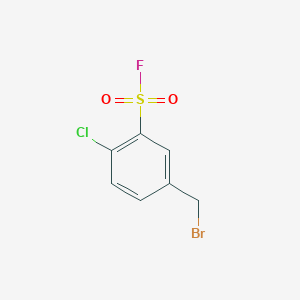
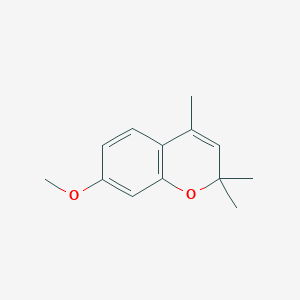
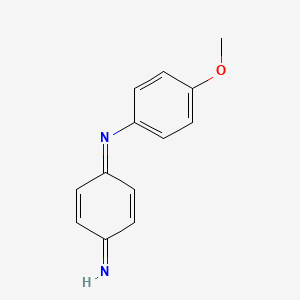

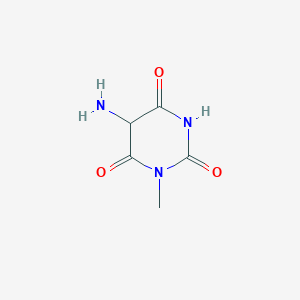
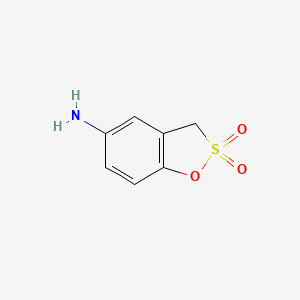
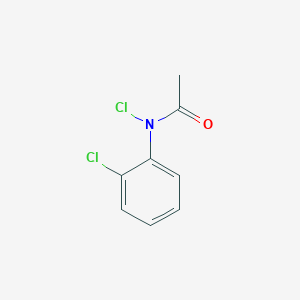
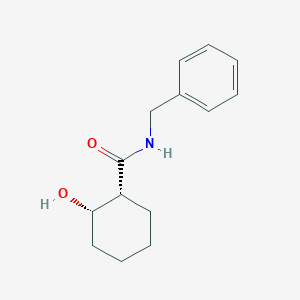
![1-Amino-2-methyl-1H-imidazo[1,2-a]pyridin-4-ium bromide](/img/structure/B14693198.png)
![(1,4-Dithiaspiro[4.4]nonan-2-yl)methanol](/img/structure/B14693217.png)
